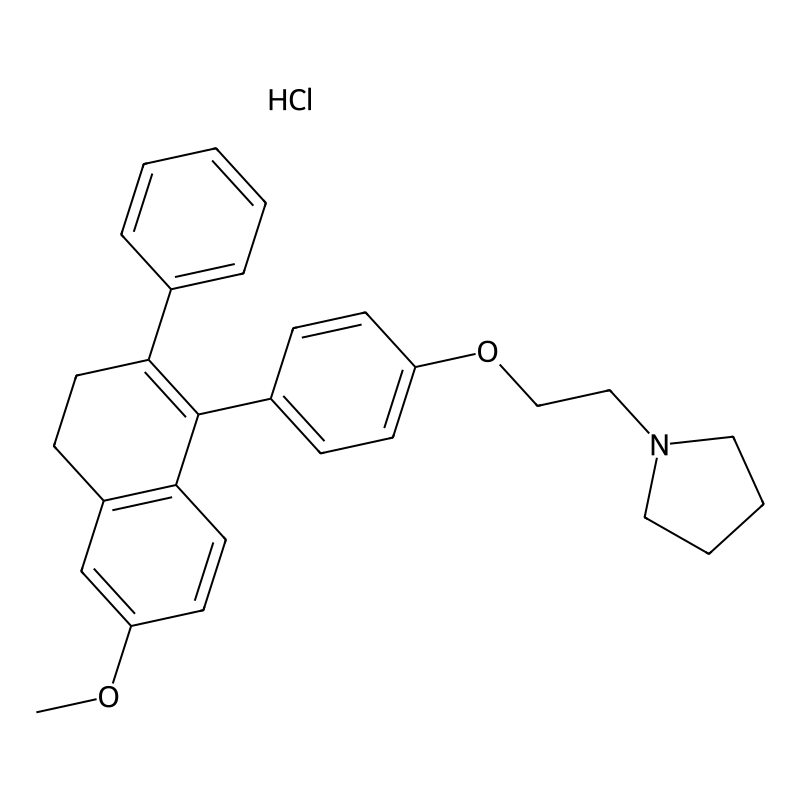

Nafoxidine Hydrochloride

Content Navigation

Researchers face assay interference from free base insolubility and DMSO cytotoxicity. Nafoxidine hydrochloride solves this with >20 mg/mL aqueous solubility, enabling DMSO-free high-concentration dosing. Its slow ER binding kinetics and CB1/CB2 inverse agonism make it irreplaceable for SPR and functional adenylyl cyclase assays. Avoid false kinetics from generic SERMs-this salt form ensures physiologically relevant data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Nafoxidine hydrochloride (CAS 1847-63-8) is a non-steroidal selective estrogen receptor modulator (SERM) featuring a tetrahydronaphthalene core. While structurally related to triphenylethylene derivatives like tamoxifen, nafoxidine is primarily procured today as a specialized biochemical tool rather than a therapeutic agent. Its value in modern laboratory workflows stems from its highly soluble hydrochloride salt form, its distinct estrogen receptor binding kinetics, and its off-target pharmacological profile as a cannabinoid receptor inverse agonist. These properties make it an essential benchmark compound for structural biology, receptor kinetic modeling, and endocannabinoid system research [1].

Research Fit

Substituting nafoxidine hydrochloride with generic SERMs like tamoxifen or raloxifene compromises experimental integrity in several specialized assays. Attempting to substitute the hydrochloride salt with nafoxidine free base drastically reduces aqueous solubility, necessitating high concentrations of DMSO (often >1%) which can induce cytotoxicity and confound cell-based assay readouts. Furthermore, nafoxidine induces a distinct receptor conformation and exhibits an association rate significantly slower than standard agonists, meaning substitution with other SERMs will alter co-regulator recruitment dynamics in structural biology studies [1].

Substitution Risk

Aqueous Solubility and Formulation Compatibility

Nafoxidine hydrochloride offers superior processability for aqueous assay environments compared to its free base counterpart. The hydrochloride salt achieves an aqueous solubility of up to 20 mg/mL, whereas the free base is virtually insoluble in water (approx. 0.011 mg/mL) and requires lipophilic organic solvents. This >1800-fold increase in aqueous solubility allows researchers to dose cell cultures directly or minimize DMSO concentrations to negligible levels, preventing solvent-induced artifacts in sensitive cellular models .

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Up to 20 mg/mL (Nafoxidine HCl) |

| Comparator Or Baseline | ~0.011 mg/mL (Nafoxidine free base) |

| Quantified Difference | >1800-fold increase in aqueous solubility |

| Conditions | Room temperature, aqueous solvent (H2O) |

Enables high-concentration dosing in cell-based assays without the cytotoxic or confounding effects of high DMSO concentrations.

Estrogen Receptor Binding Kinetics

Surface plasmon resonance (SPR) biosensor analyses reveal that nafoxidine possesses distinct binding kinetics compared to natural agonists. Nafoxidine binds to the human estrogen receptor with an association rate that is approximately 500-fold slower than that of agonists such as estriol and beta-estradiol. This slow association phase is indicative of the antagonist binding to and stabilizing an altered, distinct conformation of the receptor's ligand-binding domain, which differs fundamentally from the active conformation induced by estradiol [1].

| Evidence Dimension | ER Association Rate |

| Target Compound Data | ~500-fold slower association rate |

| Comparator Or Baseline | Agonists (Estriol, beta-estradiol) |

| Quantified Difference | 500-fold kinetic difference in association |

| Conditions | High-resolution SPR biosensor assay of human ER ligand-binding domain |

Critical for researchers designing co-regulator recruitment assays where specific ligand-induced conformational changes dictate protein-protein interactions.

CB1/CB2 Cannabinoid Inverse Agonism

Beyond its primary SERM activity, nafoxidine acts as a potent inverse agonist at cannabinoid receptors. Unlike ospemifene (which is CB1 selective) or bazedoxifene (which is CB2 selective), nafoxidine binds non-selectively to both CB1 and CB2 receptors. In functional assays, nafoxidine reduces basal G-protein activity with IC50 values in the nanomolar to low micromolar range, and acts as a surmountable antagonist against CB receptor agonists like CP-55,940. This dual-targeting profile makes it a distinct pharmacological tool compared to highly selective SERMs [1].

| Evidence Dimension | CB1/CB2 Receptor Selectivity and Activity |

| Target Compound Data | Non-selective CB1/CB2 inverse agonist (IC50 in nM to low μM range) |

| Comparator Or Baseline | Ospemifene (CB1 selective) / Bazedoxifene (CB2 selective) |

| Quantified Difference | Broader receptor targeting (dual CB1/CB2) vs. subtype-selective analogs |

| Conditions | Intact CHO-hCB1 and CHO-hCB2 cell adenylyl cyclase assays |

Provides a validated tool compound for investigating the cross-talk between estrogenic and endocannabinoid signaling pathways.

High-Concentration Aqueous Assays

Where experimental designs require high-concentration dosing in cell culture media without the cytotoxic interference of DMSO, nafoxidine hydrochloride is the required form over the free base due to its 20 mg/mL aqueous solubility .

Structural Biology & Co-Regulator Recruitment

Utilized in SPR and crystallographic workflows where researchers must induce and stabilize the specific, slow-associating antagonist conformation of the estrogen receptor ligand-binding domain [1].

Endocannabinoid System Cross-Talk Research

Deployed as a non-selective CB1 and CB2 inverse agonist in functional adenylyl cyclase assays to study the off-target effects of SERMs and the intersection of estrogenic and cannabinoid signaling [2].

Receptor Kinetic Benchmarking

Serves as a kinetic baseline in biosensor assays for evaluating the association and dissociation rates of novel synthetic SERMs against a well-characterized, slow-associating antagonist [1].

Application Fit Matrix

References

- [2] Rich RL, et al. 'Kinetic analysis of estrogen receptor/ligand interactions.' Proc Natl Acad Sci U S A. 2002; 99(13):8562-8567.

- [3] Franks LN, Ford BM, Prather PL. 'Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity.' Front Pharmacol. 2016; 7:503.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

Explore Compound Types